molecular formula C4H8O2 B2699435 Cyclobutane-1,3-diol CAS No. 1332482-73-1

Cyclobutane-1,3-diol

Cat. No.: B2699435
CAS No.: 1332482-73-1
M. Wt: 88.106
InChI Key: STENYDAIMALDKF-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane-1,3-diol is an organic compound with the molecular formula C₄H₈O₂ It is a cycloalkane derivative, specifically a cyclobutane ring with two hydroxyl groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the treatment of an epoxide with a strong base like lithium diisopropylamide (LDA) can initiate cyclization, followed by silylation to yield cyclobutane derivatives . Another method involves the [2+2] cycloaddition of alkenes under photochemical conditions, which can produce cyclobutane rings with various substituents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of cyclobutane synthesis can be applied. Industrial synthesis often involves optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to facilitate the cyclization processes.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone or cyclobutanecarboxylic acid, while reduction can produce cyclobutane derivatives with different alkyl or aryl groups.

Scientific Research Applications

Cyclobutane-1,3-diol has several applications in scientific research:

Comparison with Similar Compounds

  • Cyclopropane-1,2-diol
  • Cyclopentane-1,3-diol
  • Cyclohexane-1,4-diol

This comprehensive overview highlights the significance of cyclobutane-1,3-diol in various scientific and industrial contexts. Its unique structural properties and reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

cyclobutane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STENYDAIMALDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347015
Record name 1,3-Cyclobutanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63518-47-8, 1332482-73-1
Record name 1,3-Cyclobutanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclobutane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cyclobutane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.